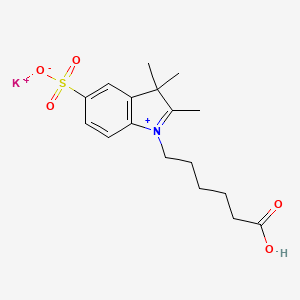

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is characterized by its indolenium core, which is a derivative of indole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indolenium Core: The indolenium core can be synthesized through the reaction of indole with alkylating agents under acidic conditions to introduce the trimethyl groups.

Introduction of the Carboxypentyl Group: The carboxypentyl group is introduced via a nucleophilic substitution reaction, where a suitable carboxypentyl halide reacts with the indolenium intermediate.

Sulfation: The final step involves the sulfation of the indolenium compound using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the carboxypentyl group, where nucleophiles like amines or thiols replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized indolenium derivatives.

Reduction: Reduced indolenium compounds.

Substitution: Substituted indolenium derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is utilized in biochemical assays due to its ability to interact with various biomolecules.

- Enzyme Studies : The compound serves as a substrate or inhibitor in enzyme kinetics studies, allowing researchers to investigate enzyme specificity and activity. Its unique structure aids in the design of experiments targeting specific enzyme pathways .

- Cell Culture Studies : This compound has been employed in cell culture models to assess cytotoxicity and cellular responses to treatment. Preliminary studies indicate potential anticancer properties when tested against various cancer cell lines .

Medicinal Chemistry

The medicinal applications of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate are primarily focused on its potential as an anticancer agent.

- Antitumor Activity : Research has shown that compounds with similar structural features exhibit significant antitumor activity. For instance, studies involving related indolenium derivatives have demonstrated effectiveness against human tumor cells, suggesting that this compound may also possess similar properties .

- Drug Development : The compound's favorable drug-like properties make it a candidate for further development into therapeutic agents. Its molecular structure allows for modifications that could enhance its efficacy and reduce toxicity .

Material Science

In material science, 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate has potential applications in the development of novel materials.

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices to enhance electrical conductivity. Its ionic nature contributes to the formation of conductive pathways within polymer composites .

- Nanotechnology : The compound's ability to stabilize nanoparticles makes it useful in nanotechnology applications. It can be employed as a stabilizing agent for metal nanoparticles used in catalysis and sensing applications .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the efficacy of related indolenium compounds against a panel of cancer cell lines. Results indicated that compounds with structural similarities to 1-Carboxypentyl-2,3,3-trimethylindolenium exhibited significant growth inhibition rates (GI50) across multiple cancer types, highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme kinetics demonstrated that derivatives of this indolenium salt could act as effective inhibitors for specific enzymes involved in metabolic pathways. This finding suggests that further exploration of 1-Carboxypentyl-2,3,3-trimethylindolenium could yield valuable insights into metabolic regulation and therapeutic interventions .

Wirkmechanismus

The mechanism of action of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The indolenium core can engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological macromolecules, influencing their activity and function. The carboxypentyl and sulfate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfonate, sodium salt

- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, ammonium salt

- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, lithium salt

Uniqueness

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to its sodium, ammonium, and lithium counterparts, the potassium salt may exhibit different solubility profiles, reactivity, and biological interactions, making it suitable for specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt (CAS Number: 246516-15-4) is a synthetic compound derived from the indole family. It exhibits unique properties that make it valuable in various biological and chemical applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C17H22KNO5S

- Molecular Weight : 391.52 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in DMF, DMSO, and water

1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate functions primarily through its ability to interact with biological molecules. Its structure allows it to act as a fluorescent dye that can be conjugated to various biomolecules such as proteins and nucleic acids. This property is particularly useful in biochemical assays and imaging techniques.

Fluorescent Properties

The compound's fluorescence is attributed to its indole structure, which can absorb light and re-emit it at a longer wavelength. This characteristic is beneficial for applications in:

- Cell Imaging : Used to visualize cellular components.

- Flow Cytometry : Assists in the analysis of cell populations based on fluorescence.

Biological Activity

Research indicates that 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Cell Proliferation and Apoptosis

Research indicates that this compound can influence cell proliferation and apoptosis in cancer cell lines:

- Case Study : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of the compound led to significant inhibition of cell growth and induction of apoptosis.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

- Mechanism : The compound may inhibit oxidative stress pathways, providing a protective effect on neuronal cells.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains including E. coli and Staphylococcus aureus.

- Results indicated a dose-dependent inhibition of bacterial growth.

-

Cancer Cell Line Experiment :

- Various concentrations were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Significant reduction in cell viability was observed at higher concentrations (IC50 values).

-

Neuroprotection Assessment :

- In vitro models using neuronal cells exposed to oxidative stress showed reduced apoptosis when treated with the compound.

Eigenschaften

IUPAC Name |

potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVWHWGURVQFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23KNO5S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.